Benzomalvin C Benzomalvin C (2S,3R)-6'-Methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione is a natural product found in Penicillium with data available.
Brand Name: Vulcanchem
CAS No.: 157047-98-8
VCID: VC0005594
InChI: InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m1/s1
SMILES: CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6
Molecular Formula: C24H17N3O3
Molecular Weight: 395.4 g/mol

Benzomalvin C

CAS No.: 157047-98-8

Cat. No.: VC0005594

Molecular Formula: C24H17N3O3

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

Benzomalvin C - 157047-98-8

CAS No. 157047-98-8
Molecular Formula C24H17N3O3
Molecular Weight 395.4 g/mol
IUPAC Name (2R,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione
Standard InChI InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m1/s1
Standard InChI Key TWDKBDSVUUKABK-YKSBVNFPSA-N
Isomeric SMILES CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@@]15[C@H](O5)C6=CC=CC=C6
SMILES CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6
Canonical SMILES CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6
Appearance A solid

Structural Characteristics and Molecular Identity

Benzomalvin C (C24_{24}H17_{17}N3_{3}O3_{3}) is characterized by a spiro-fused quinazolino-benzodiazepine core with an epoxide moiety at positions C-19 and C-20 . Its IUPAC name, 6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a] benzodiazepine]-5',13'-dione, reflects the integration of a quinazoline ring, a benzodiazepine system, and a phenyl group (Figure 1) . The compound’s stereochemistry includes two defined stereocenters, conferring (2S,3R) configurations, as confirmed by NMR and chemical synthesis .

Table 1: Key Structural Descriptors of Benzomalvin C

PropertyValue
Molecular FormulaC24_{24}H17_{17}N3_{3}O3_{3}
Molecular Weight395.42 g/mol
SMILESCN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6
InChIKeyTWDKBDSVUUKABK-UHFFFAOYSA-N
Epoxide Configuration(2S,3R)

The epoxide group contributes to the molecule’s rigidity, as demonstrated by atropisomerism observed in related analogs due to steric hindrance from the phenyl substituent . Predicted collision cross-section (CCS) values for adducts such as [M+H]+^+ (201.8 Ų) and [M+Na]+^+ (219.9 Ų) further elucidate its gas-phase behavior .

Biosynthesis and Synthetic Routes

Benzomalvin C is biosynthesized by Penicillium spp., likely via a pathway involving phenylalanine and anthranilic acid precursors . Laboratory synthesis has been achieved through epoxidation of Benzomalvin B using m-chloroperbenzoic acid (m-CPBA), confirming the stereochemical assignment of the epoxide group . This reaction underscores the structural relationship between Benzomalvin C and its analogs, providing a route for analog generation.

Biological Activities and Mechanisms

Neurokinin Receptor Antagonism

Benzomalvin C exhibits weak inhibitory activity against substance P binding to neurokinin NK1_1 receptors, showing 46% inhibition at 100 µg/mL . While less potent than Benzomalvin A (Ki_i = 12–43 µM), this activity highlights its potential as a scaffold for neurokinin receptor modulation.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

In screens for immunomodulatory agents, Benzomalvin C demonstrated marginal IDO inhibition (IC50_{50} = 130 µM), significantly weaker than the reference inhibitor menadione (IC50_{50} = 3.7 µM) . This suggests limited applicability in oncology but warrants further structural optimization.

Table 2: Pharmacological Profile of Benzomalvin C

ActivityAssay ResultReference
Substance P Inhibition46% at 100 µg/mL
IDO InhibitionIC50_{50} = 130 µM

Physicochemical and Pharmacokinetic Properties

The compound’s logP (predicted) of 3.2 and polar surface area of 85 Ų suggest moderate lipophilicity and blood-brain barrier permeability . Solubility in dimethyl sulfoxide (DMSO) facilitates in vitro testing, though aqueous solubility remains limited .

Challenges and Future Directions

Despite its intriguing structure, Benzomalvin C’s limited bioactivity poses challenges for therapeutic translation. Strategies to enhance potency include:

  • Epoxide Ring Modifications: Introducing electron-withdrawing groups to stabilize transition states.

  • Stereochemical Optimization: Exploring (2R,3S) enantiomers for improved target engagement.

  • Hybrid Molecules: Conjugating with known pharmacophores to exploit polypharmacology.

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